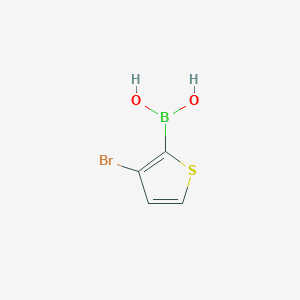
N-Ethyl-4-fluorobenzylamine
Übersicht
Beschreibung
Synthesis Analysis
N-Ethyl-4-fluorobenzylamine can be synthesized through several methods. One notable approach involves the transition metal-assisted sodium borohydride reduction of 4-fluorobenzonitrile, leading to 4-fluorobenzylamine derivatives (Koslowsky, I., Mercer, J., & Wuest, F., 2010). Another method utilizes a remotely-controlled synthesis unit based on Ni(II)-mediated borohydride exchange resin (BER) reduction, offering a viable option for automated syntheses (Way, J. D., & Wuest, F., 2013).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to N-Ethyl-4-fluorobenzylamine has been a subject of interest, revealing insights into its conformation and stability. Studies have demonstrated various crystal systems and geometric conformations, contributing to a deeper understanding of its molecular structure (Thyen, W., Heineman, F., & Zugenmaier, P., 1994).
Chemical Reactions and Properties
N-Ethyl-4-fluorobenzylamine is involved in selective and efficient reactions, such as the oxidation of aryl alcohols to their corresponding aldehydes and ketones, under mild conditions. This selectivity is enhanced when absorbed on silica gel, showcasing its potential in heterogeneous oxidation reactions (Kassaee, M., Sayyed-alangi, S. Z., & Sajjadi-Ghotbabadi, H., 2004).
Physical Properties Analysis
Research on compounds similar to N-Ethyl-4-fluorobenzylamine has provided insights into their physical properties, including solvatochromism, fluorescence quantum yields, and lifetimes, which are influenced by solvent polarity and temperature. These properties are crucial for understanding the behavior of N-Ethyl-4-fluorobenzylamine in different environments (Létard, J., Lapouyade, R., & Rettig, W., 1993).
Chemical Properties Analysis
The chemical properties of N-Ethyl-4-fluorobenzylamine, including its reactivity and interaction with other compounds, are pivotal for its applications in chemical synthesis and materials science. The fluorine atom presents in the molecule contributes to its unique reactivity, making it a valuable building block for the development of novel compounds (Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S., 2013).
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Chemical Research
Analytical methods play a crucial role in determining the antioxidant activity of chemical compounds, where assays based on the transfer of a hydrogen atom or an electron are critical. Techniques like the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests assess antioxidant capacities, crucial for understanding the chemical behavior of compounds in biological systems and their potential health benefits or risks. Such methods, relying on spectrophotometry and electrochemical biosensors, offer insights into the kinetics and mechanisms of antioxidant action, applicable in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Chemical Synthesis and Environmental Applications
The synthesis of chemical compounds, including the development of environmentally friendly procedures for creating heterocycles, is fundamental for advancing pharmaceuticals, materials science, and environmental protection. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl showcases the importance of efficient, scalable chemical synthesis processes. Such compounds have applications ranging from pharmaceutical manufacturing to materials science, highlighting the broad utility of chemical synthesis techniques in producing intermediates for various industrial and research applications (Qiu et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURFQQZYGVCIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405877 | |
| Record name | N-(4-fluorobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-fluorobenzylamine | |
CAS RN |
162401-03-8 | |
| Record name | N-(4-fluorobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)







![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)


